

OP-145: A Technical Whitepaper on its Derivation, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **OP-145**

Cat. No.: **B1150778**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **OP-145**, a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. It details the rationale behind its design, its derivation from the parent molecule, and its potent antimicrobial and anti-biofilm properties. This guide includes a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant signaling pathways.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. **OP-145** is a synthetic AMP developed from the human cathelicidin LL-37, designed to enhance its therapeutic potential while minimizing potential toxicity. This whitepaper serves as a technical resource for researchers and drug developers interested in the preclinical and clinical development of **OP-145** and related compounds.

Derivation and Design of OP-145 from LL-37

OP-145 is a 24-amino acid peptide derived from the core antimicrobial region of the human cathelicidin LL-37, which corresponds to amino acids 13-36.^[1] The design of **OP-145** involved specific modifications to improve its stability and enhance the formation of an amphipathic α -helix, a key structural feature for the antimicrobial activity of many AMPs.^[1]

The sequence of **OP-145** is Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2.^{[2][3]}

Key modifications from the native LL-37 sequence include:

- N-terminal Acetylation (Ac-): This modification protects the peptide from degradation by exopeptidases, increasing its stability in biological environments.^[1]
- C-terminal Amidation (-NH2): This modification also contributes to increased stability by preventing degradation by carboxypeptidases and neutralizes the negative charge of the C-terminal carboxyl group, which can enhance its interaction with negatively charged bacterial membranes.^{[1][4]}

The rationale for selecting the 13-36 region of LL-37 is based on structure-activity relationship studies that identified this central helical domain as being crucial for its antimicrobial effects, while the N-terminal portion was found to be more associated with proteolytic instability.^[5] The resulting peptide, **OP-145**, was developed to retain the potent antimicrobial and endotoxin-neutralizing activities of LL-37 with improved characteristics for therapeutic applications.^[6]

Quantitative Data Summary

The antimicrobial and anti-biofilm activities of **OP-145** have been evaluated against a range of clinically relevant pathogens. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of OP-145

Organism	Strain	Assay Type	Value	Reference
Staphylococcus aureus	MRSA (various clinical isolates)	Colony Counts	Significant reduction in growth	[7][8]
Staphylococcus aureus	JAR060131	Lethal Concentration (LC99.9%)	~3.2 μ M (in absence of plasma)	[6]
Escherichia coli	-	Lethal Concentration (LC99.9%)	Not specified, but bactericidal	[9]
Enterococcus hirae	-	Lethal Concentration (LC99.9%)	3.2 μ M (after 5 min)	[5]

Table 2: Anti-Biofilm Activity of OP-145

Organism	Strain	Assay Type	Results	Reference
Staphylococcus aureus	MRSA (various clinical isolates)	Colony Counts from Biofilm	Significant reduction in viable cells after 24h	[7][8]
Staphylococcus aureus	JAR060131	Crystal Violet Staining	Significant reduction in biofilm mass	[6]
Clinically isolated pathogens from bone infections	-	Fluorescence Microscopy	Strong anti-biofilm effects in vivo	[10]

Table 3: Cytotoxicity of OP-145

Cell Type	Assay Type	Results	Reference
Epithelial cells and keratinocytes	Not specified	No detectable cytotoxicity at effective antimicrobial concentrations	[2]
Bone marrow stromal cells (BMSCs)	MTT assay	No toxicity at 0.5 and 1 µg/mL	[10]
Human cells	Lysis	Lytic only at high concentrations	[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of **OP-145**.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

[11][12][13]

Materials:

- Sterile 96-well polypropylene microtiter plates (low-binding)
- Mueller-Hinton Broth (MHB), cation-adjusted
- Bacterial strains for testing
- **OP-145** peptide stock solution
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
- Sterile polypropylene tubes
- Incubator (37°C)

- Microplate reader (optional, for OD measurements)

Procedure:

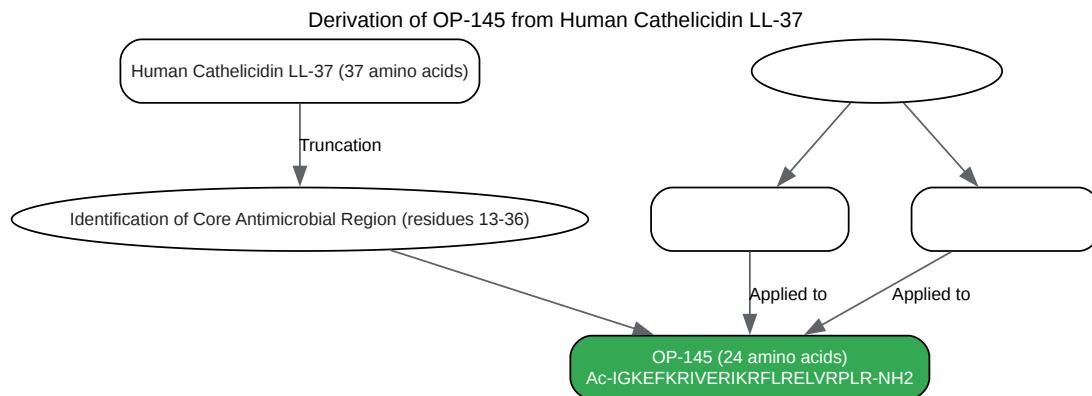
- Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Peptide Dilutions: a. Prepare a stock solution of **OP-145** in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption. The concentrations should span the expected MIC range.
- Assay Plate Setup: a. Add 100 μ L of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add a defined volume (e.g., 11 μ L of 10x concentrated peptide solution) of each peptide dilution to the corresponding wells. c. Include a positive control well (bacteria with no peptide) and a negative control well (broth only).
- Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.

Crystal Violet Biofilm Assay

This protocol is for quantifying biofilm formation and is based on established methods.[\[14\]](#)[\[15\]](#)
[\[16\]](#)[\[17\]](#)

Materials:

- Sterile 96-well flat-bottom tissue culture-treated plates
- Bacterial strains for testing
- Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

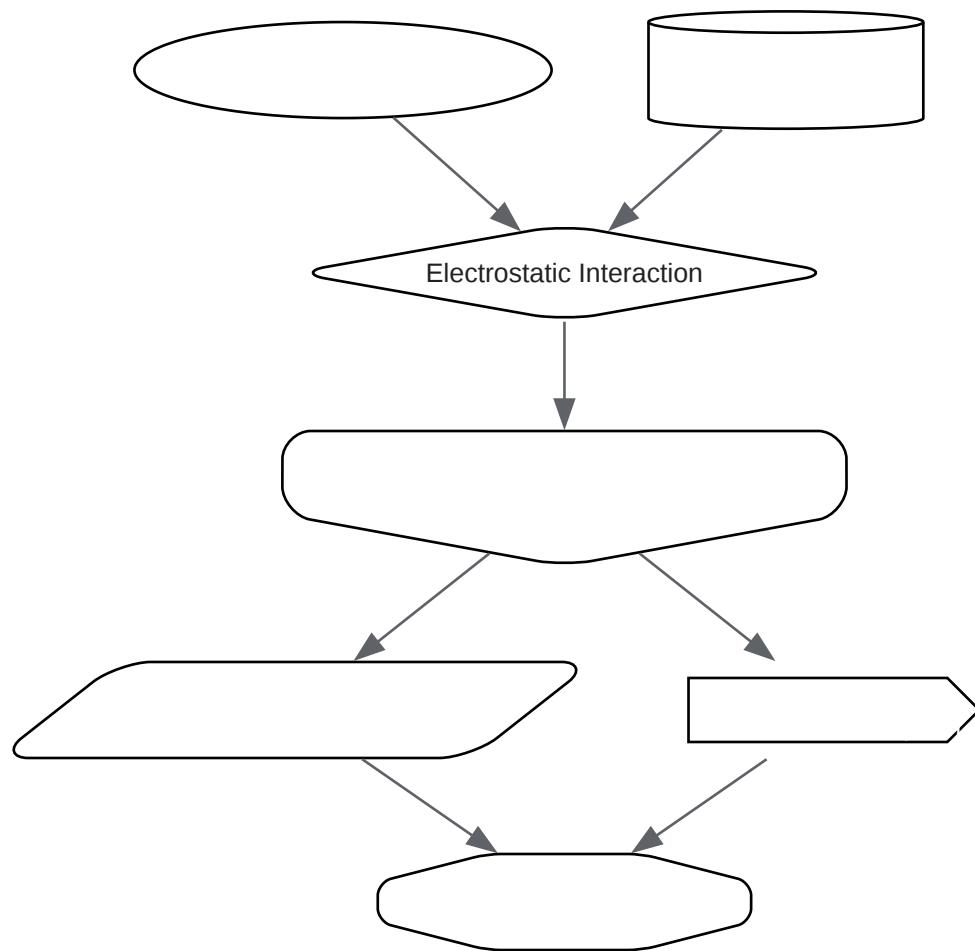

- **OP-145** peptide
- Phosphate-buffered saline (PBS)
- 0.1% crystal violet solution
- 33% acetic acid or 95% ethanol for solubilization
- Microplate reader

Procedure:

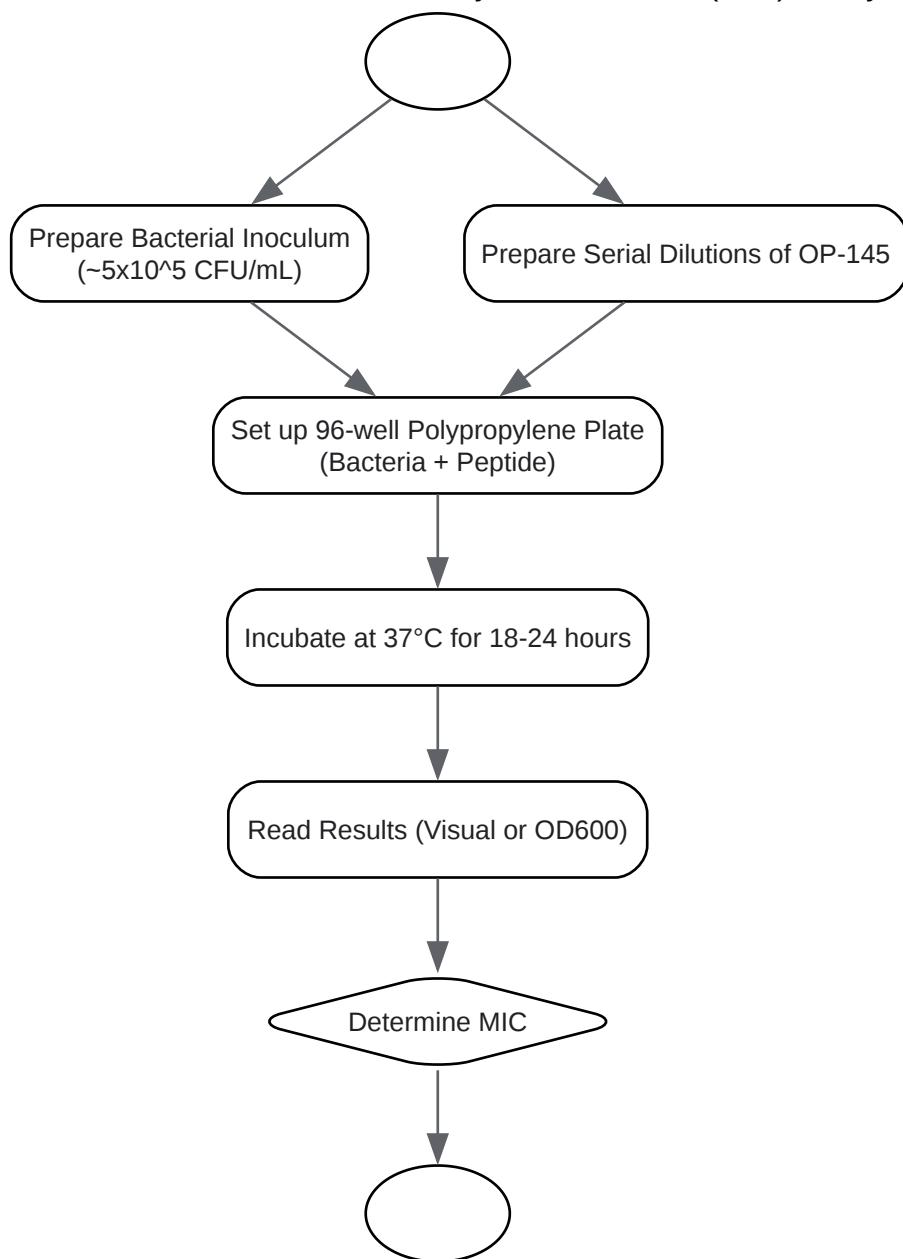
- Biofilm Formation: a. Grow overnight cultures of the test bacteria. b. Dilute the overnight culture (e.g., 1:100) in fresh growth medium. c. Add 200 μ L of the diluted culture to each well of a 96-well plate. To test for biofilm inhibition, add different concentrations of **OP-145** at this stage. d. Incubate the plate at 37°C for 24-48 hours without shaking.
- Staining: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the wells carefully with PBS to remove non-adherent cells. c. Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
- Washing and Solubilization: a. Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear. b. Dry the plate, for example, by inverting it on a paper towel. c. Add 200 μ L of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. d. Incubate for 10-15 minutes at room temperature.
- Quantification: a. Transfer 150 μ L of the solubilized crystal violet solution to a new flat-bottom 96-well plate. b. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Visualizations: Signaling Pathways and Experimental Workflows

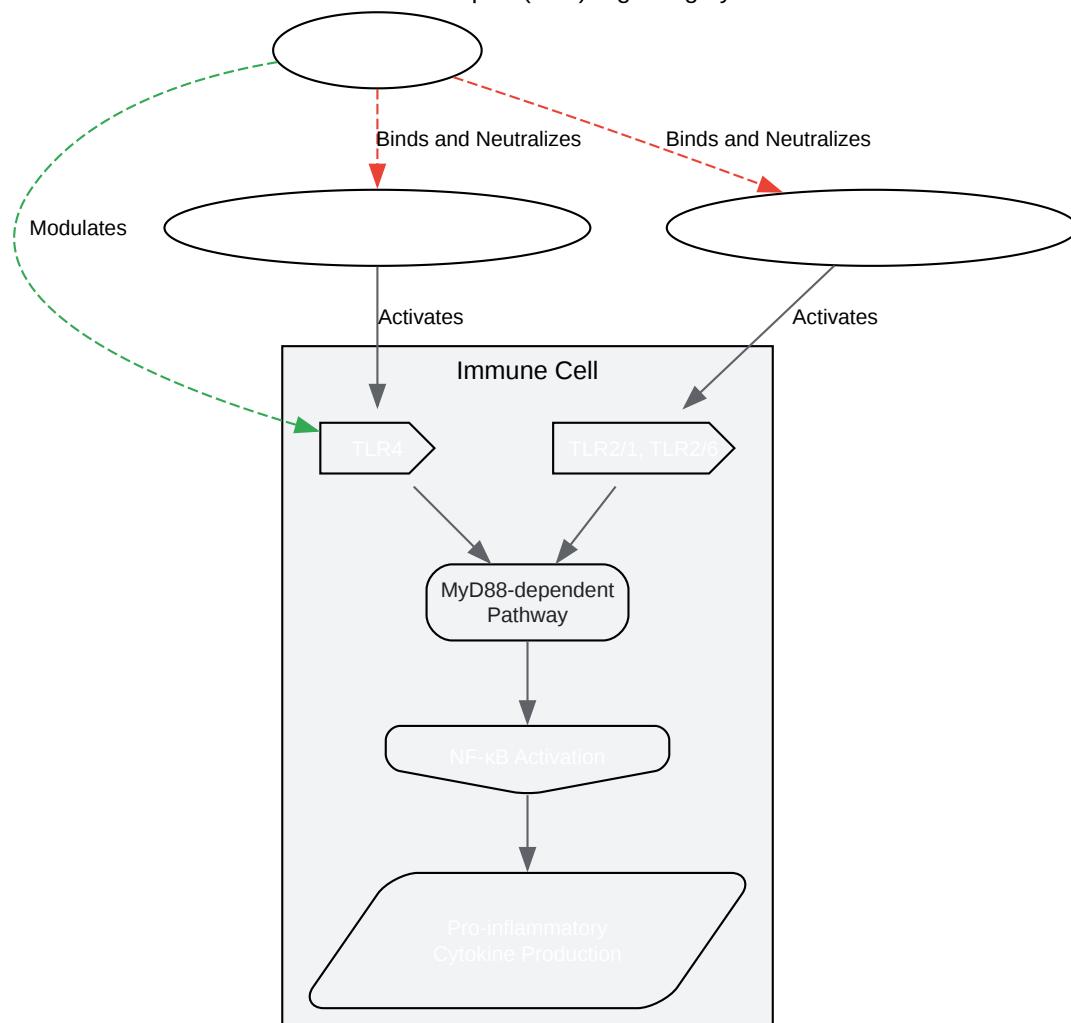
Derivation of OP-145 from LL-37



[Click to download full resolution via product page](#)


Caption: Derivation pathway of **OP-145** from the human cathelicidin LL-37.

Proposed Mechanism of Action of OP-145


Proposed Mechanism of Action of OP-145 on Bacterial Membranes

Workflow for Minimum Inhibitory Concentration (MIC) Assay

Modulation of Toll-Like Receptor (TLR) Signaling by LL-37/Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial Peptides - PMC pmc.ncbi.nlm.nih.gov
- 4. researchgate.net [researchgate.net]
- 5. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC pmc.ncbi.nlm.nih.gov
- 6. researchgate.net [researchgate.net]
- 7. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed pubmed.ncbi.nlm.nih.gov
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The antimicrobial effects of PLGA microspheres containing the antimicrobial peptide OP-145 on clinically isolated pathogens in bone infections - PMC pmc.ncbi.nlm.nih.gov
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab cmdr.ubc.ca
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Crystal violet assay bio-protocol.org
- 15. Crystal violet biomass assays bio-protocol.org
- 16. static.igem.org [static.igem.org]
- 17. Microtiter Dish Biofilm Formation Assay - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [OP-145: A Technical Whitepaper on its Derivation, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1150778#op-145-derivation-from-human-cathelicidin-II-37>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com